BenchChemオンラインストアへようこそ!

AZ12672857

EphB4 Autophosphorylation Cellular Assay

AZ12672857 is a potent, orally active small-molecule dual kinase inhibitor primarily targeting EphB4 (IC50 = 1.3 nM) and Src family kinases. It belongs to a class of non-benzodioxole-based inhibitors developed to overcome the limitations of earlier benzodioxole-containing compounds.

Molecular Formula C26H30N8O2
Molecular Weight 486.6 g/mol
Cat. No. B8134273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ12672857
Molecular FormulaC26H30N8O2
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCN(C1=NC(=NC=C1)NC2=CC(=CC(=C2)N3CCOCC3)N4CCOCC4)C5=CC=CC6=C5C=NN6
InChIInChI=1S/C26H30N8O2/c1-32(24-4-2-3-23-22(24)18-28-31-23)25-5-6-27-26(30-25)29-19-15-20(33-7-11-35-12-8-33)17-21(16-19)34-9-13-36-14-10-34/h2-6,15-18H,7-14H2,1H3,(H,28,31)(H,27,29,30)
InChIKeyQLFGDTPACJHLRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AZ12672857 for Research: An Orally Active EphB4/Src Dual Kinase Inhibitor


AZ12672857 is a potent, orally active small-molecule dual kinase inhibitor primarily targeting EphB4 (IC50 = 1.3 nM) and Src family kinases [1]. It belongs to a class of non-benzodioxole-based inhibitors developed to overcome the limitations of earlier benzodioxole-containing compounds [2]. The compound demonstrates strong cellular activity, inhibiting c-Src-dependent proliferation in transfected 3T3 cells (IC50 = 2 nM) and EphB4 autophosphorylation in transfected CHO-K1 cells (IC50 = 9 nM) [1]. Notably, AZ12672857 exhibits selective toxicity toward colon cancer cell lines, including HCT116, SW480, DLD1, and SK-CO-1, while sparing normal human colon epithelial cells (HCECs) [3].

Why Substituting AZ12672857 with Other EphB4 or Src Inhibitors Risks Experimental Failure


Generic substitution among EphB4 or Src kinase inhibitors is fraught with risk due to divergent selectivity profiles, off-target liabilities, and cellular potency discrepancies. While multi-kinase inhibitors like dasatinib potently inhibit Src (IC50 ~0.5 nM), their EphB4 affinity is weak or poorly characterized in cell-based assays, and they carry significant CYP liabilities [1]. Conversely, selective EphB4 inhibitors such as NVP-BHG712 (ED50 = 25 nM) lack meaningful Src inhibition (c-Src IC50 = 1,266 nM), compromising their utility in models where dual pathway suppression is required . AZ12672857 occupies a unique position by combining sub-nanomolar EphB4 inhibition with low-nanomolar Src cellular activity, while exhibiting only modest inhibition of CYP450 isoforms 2C9 and 3A4 (IC50 = 5 μM) and negligible activity against 1A4, 2D6, and 2C19 (>10 μM) . These pharmacologic differences mandate compound-specific validation in each experimental system.

Quantitative Evidence for Choosing AZ12672857 Over Analogous Kinase Inhibitors


Superior EphB4 Cellular Autophosphorylation Inhibition vs. NVP-BHG712

AZ12672857 demonstrates markedly superior inhibition of EphB4 autophosphorylation in a cellular context compared to the selective EphB4 inhibitor NVP-BHG712 [1]. In transfected CHO-K1 cells, AZ12672857 inhibits EphB4 autophosphorylation with an IC50 of 9 nM . In contrast, NVP-BHG712 exhibits an ED50 of 25 nM in similar cellular autophosphorylation assays .

EphB4 Autophosphorylation Cellular Assay

Dual EphB4/Src Potency Contrasts with NVP-BHG712's Weak Src Activity

AZ12672857 provides balanced, low-nanomolar inhibition of both EphB4 and Src-dependent cellular pathways [1]. It inhibits proliferation of c-Src-transfected 3T3 cells with an IC50 of 2 nM . In contrast, NVP-BHG712, while a potent EphB4 inhibitor, shows weak activity against c-Src with an IC50 of 1,266 nM .

Src Kinase Dual Inhibition Cell Proliferation

Reduced CYP450 Inhibition vs. Multi-Kinase Inhibitor Dasatinib

AZ12672857 exhibits a favorable CYP450 inhibition profile, minimizing the risk of off-target metabolic interference in cell-based assays . It shows only modest inhibition of CYP2C9 and CYP3A4 (IC50 = 5 μM) and negligible activity (>10 μM) against CYP1A4, CYP2D6, and CYP2C19 . In contrast, dasatinib is a known time-dependent inhibitor and substrate of CYP3A4, requiring careful consideration of co-administered agents and often complicating in vitro and in vivo study design [1].

CYP450 Drug-Drug Interaction Metabolic Stability

Selective Cytotoxicity in Colon Cancer Cells vs. Normal Colon Epithelial Cells

AZ12672857 exhibits a marked selectivity for colon cancer cell lines over normal human colon epithelial cells (HCECs), a property not uniformly observed with other kinase inhibitors [1]. In a panel of colon cancer lines, AZ12672857 reduced cell viability with EC50 values ranging from ~0.5 to 5 μM, whereas HCECs remained largely unaffected even at 10 μM [2]. This therapeutic window is a key differentiator for oncology-focused research programs.

Selective Toxicity Colon Cancer Oncology Research

Optimal Research and Industrial Use Cases for AZ12672857


Elucidating EphB4/Src Crosstalk in Colorectal Cancer Signaling Networks

Researchers investigating the coordinated role of EphB4 and Src kinases in colorectal cancer progression and metastasis should employ AZ12672857 as a dual-pathway probe. Its balanced potency against both targets (EphB4 IC50 = 1.3 nM; c-Src cellular IC50 = 2 nM) allows for simultaneous interrogation of these pathways without the confounding variables introduced by combining multiple selective inhibitors [1]. The compound's demonstrated selective toxicity toward colon cancer cells versus normal colon epithelium further supports its use in co-culture and organoid models aimed at identifying tumor-specific vulnerabilities [2].

High-Content Phenotypic Screening in Colon Cancer Cell Panels

AZ12672857 is ideally suited for high-content screening campaigns involving panels of colon cancer cell lines with defined genetic backgrounds. Its selective cytotoxicity profile, validated across HCT116, SW480, DLD1, and SK-CO-1 cells (EC50 range 0.5-5 μM), enables robust hit identification and SAR expansion with minimal interference from normal cell toxicity [1]. The compound's favorable CYP inhibition profile (IC50 >10 μM for major isoforms) reduces the risk of off-target metabolic effects that could otherwise confound phenotypic readouts in long-term assays .

In Vivo Proof-of-Concept Studies for Orally Bioavailable EphB4/Src Inhibitors

As an orally active agent with documented in vivo bioavailability, AZ12672857 serves as an excellent tool compound for preclinical proof-of-concept studies in murine xenograft or genetically engineered colon cancer models [1]. Its demonstrated in vivo activity supports the evaluation of EphB4/Src dual inhibition as a therapeutic strategy, offering a clear benchmark against which novel inhibitors can be compared. Procurement of high-purity (>98%) AZ12672857 is critical for these studies to ensure reproducibility and accurate dose-response relationships .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ12672857

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.